molecular formula C12H17N B13565658 3-[(2,3-Dimethylphenyl)methyl]azetidine

3-[(2,3-Dimethylphenyl)methyl]azetidine

Cat. No.: B13565658
M. Wt: 175.27 g/mol
InChI Key: ZOCFICIGSGUOLI-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)methyl]azetidine is a synthetic organic compound featuring an azetidine ring, a four-membered saturated heterocycle, substituted with a (2,3-dimethylphenyl)methyl group . The azetidine ring is a key pharmacophore in medicinal chemistry, valued for its contribution to molecular geometry and potential for modulating the physicochemical properties of lead compounds . As a building block, this compound serves as a versatile intermediate for researchers exploring novel chemical spaces. Azetidine derivatives are of significant interest in pharmaceutical research for the development of new therapeutic agents . For instance, structurally similar 3-substituted azetidine derivatives have been investigated as triple reuptake inhibitors, indicating potential application in central nervous system research . Other research avenues for azetidine-based molecules include their development as potent human neutrophil elastase (HNE) inhibitors with antiproliferative activity, suggesting utility in oncology and inflammation research . The (2,3-dimethylphenyl)methyl substituent in this specific compound is a common aromatic motif that can influence binding affinity and selectivity toward biological targets. Researchers utilize such azetidine derivatives in the synthesis of more complex molecules, including amino acid derivatives and other constrained structures, to create targeted libraries for biological screening . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

ZOCFICIGSGUOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CNC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products can be further functionalized for various applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the azetidine ring significantly influence the compound’s properties. Below is a comparison with key analogs:

Compound Substituent Molecular Weight Key Structural Features
3-[(2,3-Dimethylphenyl)methyl]azetidine 2,3-Dimethylbenzyl ~217.3 (estimated*) Enhanced lipophilicity and steric hindrance from two methyl groups on the aromatic ring.
3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine Chlorinated benzodioxinylmethyl 239.7 Electron-withdrawing chlorine and benzodioxane ring may reduce metabolic stability.
3-Methyl-3-phenylazetidine Phenyl and methyl at C3 147.2 Planar phenyl group increases aromatic interactions; methyl adds minimal steric bulk.
3-(2,6-Difluorophenyl)azetidine hydrochloride Difluorophenyl + HCl salt 205.6 Fluorine atoms improve solubility and metabolic stability; hydrochloride enhances polarity.

*Estimated based on molecular formula (C₁₂H₁₇N).

Key Observations :

  • Steric Effects : The 2,3-dimethylphenyl group in the target compound provides greater steric hindrance than phenyl or fluorophenyl groups, which may affect binding to biological targets .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas alkyl/aryl groups (e.g., 2,3-dimethylphenyl) favor lipid solubility .
  • Metabolic Stability : Fluorine and chlorine substituents resist oxidative metabolism, while methyl groups may undergo faster hepatic clearance .

Q & A

Q. What are the established synthetic routes for 3-[(2,3-Dimethylphenyl)methyl]azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of azetidine with 2,3-dimethylbenzyl halides under basic conditions. Key variables include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF facilitates nucleophilic substitution .
  • Temperature : Room temperature or mild heating (40–60°C) balances reaction rate and side-product formation .
  • Scalability : Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and reproducibility .
    Optimization Tip : Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically.

Q. How do the steric and electronic properties of the 2,3-dimethylphenyl substituent affect the compound’s reactivity?

Methodological Answer: The 2,3-dimethylphenyl group introduces:

  • Steric hindrance : Ortho-methyl groups restrict rotational freedom, influencing conformational stability and binding site accessibility in biological targets .
  • Electron-donating effects : Methyl groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., fluorine in difluorophenyl analogs) .
    Structural Comparison :
CompoundSubstituentElectronic EffectReactivity Impact
This compoundMethyl (EDG)Increased electron densitySlower oxidation, reduced electrophilic substitution
3-[(3,4-Difluorophenyl)methyl]azetidineFluorine (EWG)Decreased electron densityFaster nucleophilic reactions, higher metabolic stability

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of azetidine derivatives with varying aryl substituents?

Methodological Answer: Discrepancies often arise from differences in:

  • Purity and stereochemistry : Use chiral HPLC or X-ray crystallography to confirm compound identity and enantiomeric excess .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition) with controls for pH, ionic strength, and co-solvents .
  • Computational validation : Perform molecular dynamics simulations to predict binding affinities and compare with experimental IC₅₀ values .
    Case Study : Conflicting reports on CYP450 inhibition for methyl vs. trifluoromethyl analogs were resolved by correlating LogP values with membrane permeability .

Q. What strategies optimize the compound’s synthesis for low yields in scaling reactions?

Methodological Answer: Address scalability challenges via:

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces side reactions (e.g., azetidine ring opening) .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in benzylation steps .
  • Solvent selection : Replace DMF with recyclable solvents like 2-MeTHF to simplify purification and reduce waste .

Q. How can the compound’s potential as a protein tyrosine phosphatase (PTP) inhibitor be evaluated?

Methodological Answer:

  • Enzyme assays : Use fluorescence-based assays (e.g., DiFMUP substrate) to measure PTP1B inhibition .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methyl positions and compare inhibitory potency. For example, 3-[(2-Trifluoromethylphenyl)methyl]azetidine showed 10-fold higher activity due to enhanced hydrophobic interactions .
  • Molecular docking : Map the dimethylphenyl group’s van der Waals contacts with PTP’s allosteric pocket using AutoDock Vina .

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